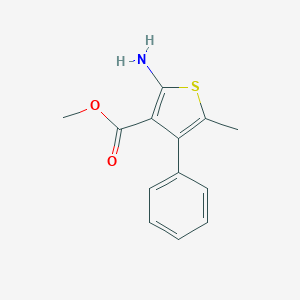

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

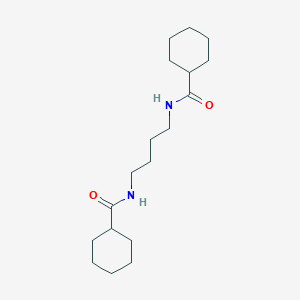

“Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate” is a chemical compound with the molecular formula C13H13NO2S . It has a molecular weight of 247.31 g/mol . The compound is also known by other names such as “2-amino-5-methyl-4-phenyl-thiophene-3-carboxylic acid methyl ester” and "methyl 2-amino-5-methyl-4-phenyl-3-thiophenecarboxylate" .

Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate” can be represented by the SMILES notation:COC(=O)C1=C(N)SC(C)=C1C1=CC=CC=C1 . This indicates that the compound contains a thiophene ring with a methyl group and an amino group attached to it, along with a phenyl group and a carboxylate group. Physical And Chemical Properties Analysis

“Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate” is a solid compound . It has a melting point of 113°C to 114°C .Wissenschaftliche Forschungsanwendungen

Crystallography and Computational Studies

Research on similar thiophene derivatives, like Methyl-3-aminothiophene-2-carboxylate, has provided insights into their crystal structures and computational properties. Studies have shown that these compounds can crystallize in the monoclinic crystal system and are capable of participating in various inter- and intra-interactions due to their amino and carboxyl groups. These interactions are crucial for understanding the compound's behavior in different chemical environments and could inform its application in designing materials with specific properties (Tao et al., 2020).

Organic Synthesis

The compound has been used as an intermediate in the synthesis of complex molecules. For instance, it plays a role in the synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines, showcasing its utility in creating nucleophilic substitution reactions to yield products with potential applications in materials science and pharmacology (Krinochkin et al., 2021). Additionally, its derivatives have been explored for the synthesis of novel thiophene-based bis-heterocyclic monoazo dyes, highlighting its versatility in dye manufacturing and materials chemistry (Karcı & Karcı, 2012).

Biomedical Applications

Though the request was to exclude drug use and dosage, it's notable that related research on thiophene derivatives has explored their potential in biomedicine, such as their antibacterial activity and synthesis methodologies aimed at creating bioactive compounds. For example, studies on similar compounds have highlighted their antimicrobial properties, suggesting the broader relevance of thiophene derivatives in developing new therapeutic agents (Prasad et al., 2017).

Material Science

The synthesis and characterization of thiophene derivatives, including those similar to Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate, have implications for material science. Their potential for creating novel materials, such as disperse dyes for polyester fibers, indicates the compound's utility in textile engineering and design (Iyun et al., 2015).

Eigenschaften

IUPAC Name |

methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S/c1-8-10(9-6-4-3-5-7-9)11(12(14)17-8)13(15)16-2/h3-7H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIHYNLWSPTZXGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)N)C(=O)OC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352705 |

Source

|

| Record name | methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |

CAS RN |

350988-88-4 |

Source

|

| Record name | methyl 2-amino-5-methyl-4-phenylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-Chloro-1-benzothien-2-yl)carbonyl]thiomorpholine](/img/structure/B442495.png)

![isopropyl 2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B442496.png)

![2-[(1-adamantylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B442497.png)

![Methyl 2-[(cyclopropylcarbonyl)amino]-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B442498.png)

![N'-[(4-oxo-4H-chromen-3-yl)methylene]-1-benzofuran-2-carbohydrazide](/img/structure/B442499.png)

![2-(5-Methyl-2-furyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B442500.png)

![Methyl 2-[(2,4-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B442502.png)

![2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B442503.png)

![N-(3-{[(diphenylacetyl)amino]methyl}benzyl)-2,2-diphenylacetamide](/img/structure/B442513.png)

![dimethyl 5-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B442516.png)